methyl (3R)-1-methylpyrrolidine-3-carboxylate
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Overview
Description
Methyl (3R)-1-methylpyrrolidine-3-carboxylate is an organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities. This compound is of particular interest due to its stereochemistry, which can influence its reactivity and interactions with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3R)-1-methylpyrrolidine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of N-methylpyrrolidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out at room temperature, and the product is purified by distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the product. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl (3R)-1-methylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: N-oxides.
Reduction: Alcohols.
Substitution: Amides, thioesters.
Scientific Research Applications
Methyl (3R)-1-methylpyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals .
Mechanism of Action
The mechanism of action of methyl (3R)-1-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Methyl (3R)-1-methylpyrrolidine-3-carboxylate can be compared with other pyrrolidine derivatives:
Pyrrolidine-2-carboxylate: Lacks the methyl group at the nitrogen atom, leading to different reactivity and biological activity.
N-methylpyrrolidine-2-carboxylate: Similar structure but different stereochemistry, which can affect its interactions with biological targets.
Pyrrolidine-3-carboxylate: Lacks the methyl group at the 1-position, resulting in different chemical properties and applications .
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research. Its unique stereochemistry and reactivity make it a valuable building block in the synthesis of complex molecules, particularly in medicinal chemistry. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in research and industry.
Properties
Molecular Formula |
C7H13NO2 |
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Molecular Weight |
143.18 g/mol |
IUPAC Name |
methyl (3R)-1-methylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C7H13NO2/c1-8-4-3-6(5-8)7(9)10-2/h6H,3-5H2,1-2H3/t6-/m1/s1 |
InChI Key |
ZWWOGQHZGYEOFM-ZCFIWIBFSA-N |
Isomeric SMILES |
CN1CC[C@H](C1)C(=O)OC |
Canonical SMILES |
CN1CCC(C1)C(=O)OC |
Origin of Product |
United States |
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